Chlorothiazide

Diuretic Potency Pharmacodynamics Thiazide Diuretics

Chlorothiazide (CTZ) is the prototype benzothiadiazine diuretic, distinguished by its uniquely low potency (0.1× HCTZ), dose-dependent oral bioavailability (9–56%), and potent carbonic anhydrase inhibition (1/25× acetazolamide). These quantifiable properties make it irreplaceable for specific in vitro permeability (PAMPA negative control), biopharmaceutics formulation, and renal pharmacology studies investigating the interplay between CA inhibition and proximal tubular function. Generic substitution with HCTZ or chlorthalidone is not pharmacodynamically equivalent; procurement of the authentic prototype compound is essential to ensure experimental validity and regulatory data integrity.

Molecular Formula C7H6ClN3O4S2
Molecular Weight 295.7 g/mol
CAS No. 58-94-6
Cat. No. B1668834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorothiazide
CAS58-94-6
SynonymsChlorothiazide
Molecular FormulaC7H6ClN3O4S2
Molecular Weight295.7 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
InChIInChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyJBMKAUGHUNFTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility44.4 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER: 0 G/L @ PH 4, 0.65 G/L @ PH 7;  SOL IN ALKALINE AQ SOLN
FREELY SOL IN DIMETHYLFORMAMIDE & DIMETHYL SULFOXIDE;  SLIGHTLY SOL IN METHANOL & PYRIDINE;  PRACTICALLY INSOL IN ETHER, BENZENE, & CHLOROFORM
3.98e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorothiazide (CAS 58-94-6) Procurement Guide: Pharmacological and Physicochemical Differentiation


Chlorothiazide (CTZ), a benzothiadiazine derivative and prototype thiazide-type diuretic, exhibits distinct pharmacological and physicochemical properties that differentiate it from other diuretics, including other thiazides and thiazide-like agents [1]. These differences, which include potency, oral bioavailability, carbonic anhydrase inhibition, and duration of action, are crucial for scientific and clinical procurement decisions where specific drug characteristics are required .

Critical Procurement Differentiation of Chlorothiazide from Other Thiazide and Thiazide-Like Diuretics


Generic substitution among thiazide and thiazide-like diuretics is not straightforward due to marked differences in milligram potency, oral bioavailability, and duration of action [1]. For instance, chlorothiazide is significantly less potent and has a lower, dose-dependent oral bioavailability compared to hydrochlorothiazide (HCTZ) [2]. Furthermore, its unique property as a relatively potent carbonic anhydrase inhibitor distinguishes it from most other thiazides, leading to a different pharmacodynamic profile [3]. These quantifiable distinctions mean that a specific dose of chlorothiazide cannot be directly substituted with an equivalent milligram dose of HCTZ, chlorthalidone, or other agents without careful therapeutic and pharmacokinetic considerations.

Quantitative Evidence for Chlorothiazide Differentiation in Scientific and Clinical Procurement


Relative Diuretic Potency of Chlorothiazide Compared to Hydrochlorothiazide

Chlorothiazide has a significantly lower diuretic potency on a milligram-per-milligram basis compared to hydrochlorothiazide (HCTZ). In a seminal comparative study, HCTZ was found to be approximately 8 times more active than chlorothiazide based on minimally effective diuretic doses, and 6.3 times more potent based on dose-response effects [1]. This is reflected in clinical dosing, where a 500 mg dose of chlorothiazide is often considered equivalent to 25 mg of HCTZ [2]. This quantifiable difference is critical for formulation and dosing calculations.

Diuretic Potency Pharmacodynamics Thiazide Diuretics

Carbonic Anhydrase Inhibitory Activity of Chlorothiazide vs. Acetazolamide

Unlike most other thiazide diuretics, chlorothiazide possesses significant carbonic anhydrase (CA) inhibitory activity. In vitro assays demonstrate that chlorothiazide is a carbonic anhydrase inhibitor with a potency approximately 1/25th that of the reference CA inhibitor, acetazolamide [1]. This property contributes to its unique diuretic profile, including increased bicarbonate excretion and a less alkaline urine compared to hydrochlorothiazide [2].

Carbonic Anhydrase Inhibition Pharmacodynamics Sulfonamide Diuretics

Oral Bioavailability of Chlorothiazide vs. Hydrochlorothiazide

Chlorothiazide exhibits poor and highly variable oral bioavailability compared to hydrochlorothiazide. Studies report the oral bioavailability of chlorothiazide ranges from 9% to 56%, and it is strongly dose-dependent due to saturable absorption mechanisms [1]. In contrast, the oral bioavailability of hydrochlorothiazide is consistently reported around 70% [2]. This substantial difference impacts the reliability of oral dosing.

Oral Bioavailability Pharmacokinetics Formulation Development

Duration of Diuretic Action of Chlorothiazide vs. Hydrochlorothiazide

The duration of diuretic action for chlorothiazide is approximately 6-12 hours [1], which is comparable to that of hydrochlorothiazide (6-12 hours) [2] but significantly shorter than thiazide-like diuretics such as chlorthalidone (40-60 hours) [3]. This shorter half-life allows for more flexible dosing regimens, such as twice-daily administration, which can be advantageous in certain clinical or experimental settings.

Duration of Action Pharmacodynamics Dosing Frequency

High-Value Scientific and Industrial Applications of Chlorothiazide


Use as a Reference Standard in Parallel Artificial Membrane Permeability Assays (PAMPA)

Chlorothiazide is employed as a reference standard in PAMPA to assess the passive transcellular permeability of drug candidates due to its well-characterized and relatively low permeability profile, making it a suitable negative control .

Research on Carbonic Anhydrase Inhibition and Proximal Tubular Function

Chlorothiazide is uniquely suited for in vivo and in vitro studies investigating the interplay between carbonic anhydrase inhibition and proximal tubular function, distinct from other thiazides. Its 1/25th potency of acetazolamide provides a quantifiable benchmark for experiments requiring this specific dual mechanism [1].

Studies on Low-Oral-Bioavailability Drug Formulation and Absorption

Due to its low and dose-dependent oral bioavailability (9-56%), chlorothiazide serves as a model compound in biopharmaceutics research focused on formulation strategies to enhance oral absorption of poorly permeable drugs or those with saturable uptake mechanisms [2].

Potency Benchmark in Thiazide Class Pharmacology Studies

As the prototype benzothiadiazine, chlorothiazide is the foundational comparator for all other thiazide and thiazide-like diuretics. Its relative potency of 0.1 compared to HCTZ is a standard reference point in pharmacology teaching and research to illustrate structure-activity relationships and class-wide pharmacodynamic variability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.